molecular formula C26H23N3O2 B5301751 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile

3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5301751
M. Wt: 409.5 g/mol
InChI Key: MLSZLLIARWJRSQ-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile, also known as BMB-1, is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to exert its effects by modulating the activity of various enzymes and proteins involved in cell signaling pathways. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to inhibit the activity of tyrosine kinases, which play a critical role in cancer cell growth and proliferation.
Biochemical and Physiological Effects
3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the activity of various signaling pathways involved in cancer progression. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. It has been extensively studied for its potential therapeutic effects in various diseases, making it a promising candidate for further research. However, there are also some limitations to using 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments. It has not been extensively studied in vivo, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile. One area of research is to further investigate its potential therapeutic effects in cancer and other diseases. Another area of research is to study its mechanism of action and identify potential molecular targets for drug development. Additionally, more studies are needed to understand its potential side effects and toxicity in vivo.

Synthesis Methods

3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-(1-ethyl-1H-benzimidazol-2-yl)acetonitrile in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile in high purity.

Scientific Research Applications

3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential therapeutic effects in cancer. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer. 3-[4-(benzyloxy)-3-methoxyphenyl]-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile exerts its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer progression.

properties

IUPAC Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-29-23-12-8-7-11-22(23)28-26(29)21(17-27)15-20-13-14-24(25(16-20)30-2)31-18-19-9-5-4-6-10-19/h4-16H,3,18H2,1-2H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSZLLIARWJRSQ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile

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